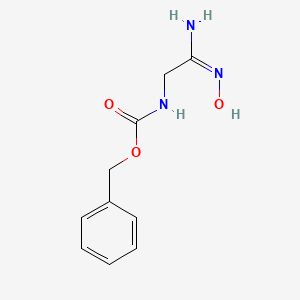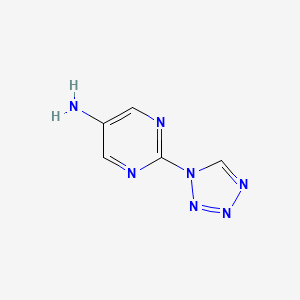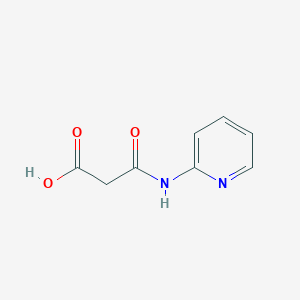
(Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety, with an amino and hydroxyimino functional group on the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate typically involves the reaction of benzyl chloroformate with (Z)-2-amino-2-(hydroxyimino)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl carbamates.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, while the benzyl group provides hydrophobic interactions. These interactions can inhibit the enzyme’s activity, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
- tert-Butyl (2-Amino-2-(hydroxyimino)ethyl)carbamate
- N-Hydroxycarbamimidoylmethyl-carbamic acid tert-butyl ester
Comparison: (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is unique due to the presence of the benzyl group, which provides distinct hydrophobic interactions compared to the tert-butyl group in similar compounds. This difference can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
benzyl N-[(2E)-2-amino-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C10H13N3O3/c11-9(13-15)6-12-10(14)16-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |
Clave InChI |
ZBXIEJDYVHPGMD-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NC/C(=N\O)/N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)





![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)

![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
